molecular formula C4H4BrNO2 B1282277 3-Bromopropanoyl isocyanate CAS No. 18926-24-4

3-Bromopropanoyl isocyanate

Cat. No. B1282277
CAS RN: 18926-24-4
M. Wt: 177.98 g/mol
InChI Key: JZKAOWBNIUWMLP-UHFFFAOYSA-N
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Description

3-Bromopropanoyl isocyanate is a chemical compound that has been used as an acyclic source of the succinimidyl radical . It is involved in a reaction where bromine-atom abstraction from 3-bromopropanoyl isocyanate gives the 2-(isocyanatocarbonyl)ethyl radical, which undergoes cyclisation to form the succinimidyl radical .


Synthesis Analysis

The synthesis of isocyanates, including 3-Bromopropanoyl isocyanate, involves several methods. One common method is the reaction of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Chemical Reactions Analysis

Bromine-atom abstraction from 3-bromopropanoyl isocyanate gives the 2-(isocyanatocarbonyl)ethyl radical, which undergoes cyclisation to form the succinimidyl radical . This reaction is a key step in the use of 3-Bromopropanoyl isocyanate as an acyclic source of the succinimidyl radical .

Scientific Research Applications

Derivatizing Agent and Brominating Agent

3-Bromopropanoyl isocyanate serves as a derivatizing agent for alcohols, phenols, and arylamines, and as a brominating agent potentially present in N-bromosuccinimide brominations. It's a bifunctional cyclization reagent, utilized in various synthesis processes due to its reactive nature (Johnson, 2001).

Reactant in Organic Synthesis

In organic synthesis, 3-Bromopropanoyl isocyanate reacts with Grignard reagents forming 3-alkyl(aryl)-1,2,3-dithiaboroles, which lead to the formation of 2,3-dihydro-4H-1,3,2-thiazaborine-4-ones. This process is significant for the synthesis of various organic compounds with applications in medicinal chemistry and materials science (Habben, 1989).

Role in Isothiocyanate Transfer

3-Bromopropanoyl isocyanate is involved in the transfer of a thiocyanate (-SCN) group to alkyl or benzylic bromide in the presence of a tertiary amine. This reaction is pivotal for the synthesis of various organic molecules, particularly those with a thiocyanate group, which have multiple applications in chemical and pharmaceutical industries (Palsuledesai et al., 2009).

Synthesis of Oligoureas

This compound is crucial in the solid-phase syntheses of oligoureas, a class of peptidomimetics. Oligoureas are emerging as a significant class of compounds in drug discovery and development due to their structural and functional resemblance to peptides (Burgess et al., 1997).

Involvement in Polyurethane Production

3-Bromopropanoyl isocyanate is used in manufacturing polyurethane foam, elastomers, adhesives, and coatings. Its role in the polyurethane industry is significant given the widespread application of these materials in various sectors (Bello et al., 2006).

Antibacterial and Antifungal Properties

Compounds derived from halo and isothiocyanatopropanes, including 3-Bromopropanoyl isocyanate derivatives, exhibit antibacterial and antifungal properties. These compounds are of interest in medical applications as therapeutic preparations (Grishchuk et al., 1994).

Safety And Hazards

Isocyanates, including 3-Bromopropanoyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .

properties

IUPAC Name

3-bromopropanoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAOWBNIUWMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520603
Record name 3-Bromopropanoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopropanoyl isocyanate

CAS RN

18926-24-4
Record name 3-Bromopropanoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromopropanoyl isocyanate
Reactant of Route 2
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3-Bromopropanoyl isocyanate
Reactant of Route 3
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3-Bromopropanoyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Bromopropanoyl isocyanate
Reactant of Route 5
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3-Bromopropanoyl isocyanate
Reactant of Route 6
Reactant of Route 6
3-Bromopropanoyl isocyanate

Citations

For This Compound
8
Citations
P Kaushal, BP Roberts, EJ Ryan - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… Bromine-atom abstraction from 3-bromopropanoyl isocyanate (1) gives the 2-(isocyanatocarbony1)ethyl radical (2) which undergoes cyclisation to form the succinimidyl radical. … Thirty years ago …
Number of citations: 6 pubs.rsc.org
EP Johnson - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Name: 3‐bromopropanoyl isocyanate. …
Number of citations: 0 onlinelibrary.wiley.com
P Kaushal, BP Roberts - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Over thirty years ago, it was proposed'3.14 that the rearrangement of NBS to 3-bromopropanoyl isocyanate involves thermally induced ring opening of (S') to form the 2(…
Number of citations: 23 pubs.rsc.org
P Kaushal - 1990 - search.proquest.com
… A known amount of 3-bromopropanoyl isocyanate (1) was added quickly from a calibrated microsyringe to a rapidly stirred solution of EtgGeH and TBHN in cyclohexane maintained at …
Number of citations: 3 search.proquest.com
E Barchiesi, S Bradamante, R Ferraccioli, GA Pagani… - pubs.rsc.org
… 3-Bromopropanoyl Isocyanate as an Acyclic Source of the Succinimidyl Radical Evelyn J. Ryan …
Number of citations: 0 pubs.rsc.org
AB INITIO - pubs.rsc.org
… 3-Bromopropanoyl Isocyanate as an Acyclic Source of the Succinimidyl Radical, 1587 …
Number of citations: 0 pubs.rsc.org
PL Minin - 2003 - research-repository.st-andrews.ac …
University of St Andrews Page 1 University of St Andrews Full metadata for this thesis is available in St Andrews Research Repository at: http://research-repository.st-andrews.ac.uk/ …
KU Ingold, JC Walton - Nitrogen-Centered Radicals, Aminoxyls and …, 1994 - Springer
This document is part of Subvolume C ‘Nitrogen-Centered Radicals, Aminoxyls and Related Radicals’ of Volume 18 ‘Radical Reaction Rates in Liquids’ of Landolt-Börnstein - Group II …
Number of citations: 4 link.springer.com

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